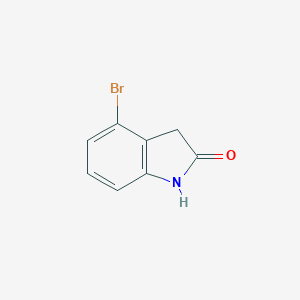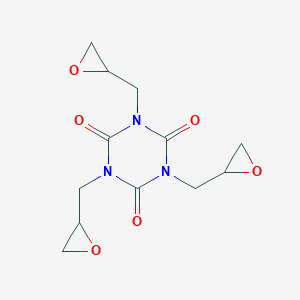
Prostaglandina F2alfa serinol amida
Descripción general
Descripción
PGF2alpha-dihydroxypropanylamine is a prostanoid.
Aplicaciones Científicas De Investigación
Síntesis de Prostaglandinas
La prostaglandina F2alfa serinol amida juega un papel crucial en la síntesis de prostaglandinas (PG). El desarrollo de una síntesis eficiente y estereoespecífica de PG es de suma importancia debido a sus valiosas aplicaciones medicinales y estructuras químicas únicas .
Tratamiento de enfermedades cardiovasculares
El receptor de prostaglandina F2alfa (FP) se ha visto implicado en la regulación de la presión arterial, la aterosclerosis y otros trastornos relacionados con la inflamación. Por lo tanto, la this compound podría ser un objetivo terapéutico prometedor para las enfermedades cardiovasculares .
Función reproductiva femenina
El receptor FP es necesario para las funciones reproductivas femeninas como la luteólisis y el parto. Por lo tanto, la this compound podría jugar un papel significativo en la salud reproductiva femenina .
Regulación de los procesos celulares
Las PG derivadas de COX, incluida la this compound, desempeñan un papel crucial en la mediación de una serie de procesos celulares como la proliferación celular, la diferenciación y la apoptosis .
Inflamación y patogénesis del cáncer
Las PG, incluida la this compound, están involucradas en la patogénesis de la inflamación, el cáncer y los trastornos cardiovasculares. Por lo tanto, comprender las funciones fisiológicas de las PG derivadas de COX en la homeostasis celular y de todo el cuerpo podría ofrecer oportunidades para desarrollar nuevos tratamientos para estas enfermedades .
Hipertrofia de los miocardiocitos
A través del receptor FP, la PGF2alfa promueve la expresión de c-fos, factor natriurético auricular (ANF) y actina esquelética alfa en los miocardiocitos. Induce hipertrofia de los miocardiocitos in vitro y crecimiento cardíaco en ratas .
Movilización de calcio
La this compound induce la movilización de calcio en macrófagos RAW 264.7 y células H1819 .
Tratamiento de la vitiligo estable
Hay evidencia de que la this compound podría usarse en el tratamiento de la vitiligo estable .
Mecanismo De Acción
Target of Action
Prostaglandin F2alpha serinol amide (PGF2α-SA) is a derivative of the 2-arachidonyl glycerol (2-AG) metabolite PGF2α 2-glyceryl ester . It primarily targets the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis .
Mode of Action
PGF2α-SA interacts with its target, the FP receptor, to induce calcium mobilization in cells . This interaction leads to an increase in intracellular calcium levels, which can trigger a variety of cellular responses. The compound acts in a paracrine or autocrine manner, responding to a wide variety of stimuli .
Biochemical Pathways
The biochemical pathways affected by PGF2α-SA are primarily related to the cyclooxygenase (COX) pathway. Prostanoids, including PGF2α, are generated through PGH synthase (PGHS), commonly known as COX, in response to various stimuli . The biological functions of prostanoids can be modulated at multiple levels, such as COX, PG synthases, and downstream receptors .
Result of Action
The primary result of PGF2α-SA’s action is the mobilization of calcium in cells, such as RAW 264.7 macrophages and H1819 cells . This can lead to various cellular responses, including cell proliferation, differentiation, and apoptosis .
Análisis Bioquímico
Biochemical Properties
Prostaglandin F2alpha serinol amide interacts with various enzymes, proteins, and other biomolecules. It induces calcium mobilization in RAW 264.7 macrophages and H1819 cells . This interaction is crucial for its role in biochemical reactions.
Cellular Effects
Prostaglandin F2alpha serinol amide has significant effects on various types of cells and cellular processes. It influences cell function by inducing calcium mobilization in RAW 264.7 macrophages and H1819 cells . This could potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of Prostaglandin F2alpha serinol amide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts on its specific and distinct cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Prostaglandin F2alpha serinol amide change over time. For instance, it has been observed to stimulate mitochondrial fission in large luteal cells
Metabolic Pathways
Prostaglandin F2alpha serinol amide is involved in metabolic pathways that include interactions with enzymes or cofactors. Prostanoids, including Prostaglandin F2alpha, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner .
Propiedades
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(1,3-dihydroxypropan-2-yl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-22,25-29H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRAOUIWKWHBHDC-GKUWGJHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NC(CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NC(CO)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[Methoxy(methylsulfanyl)phosphoryl]oxy-2-methyl-1-nitrobenzene](/img/structure/B58062.png)









